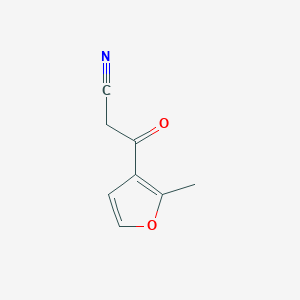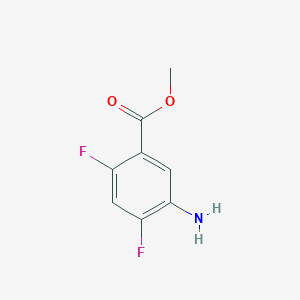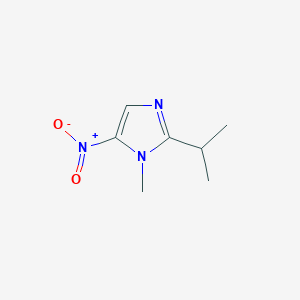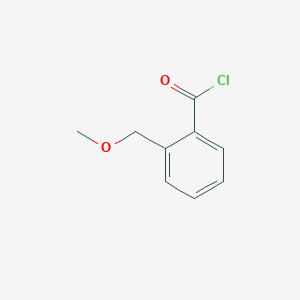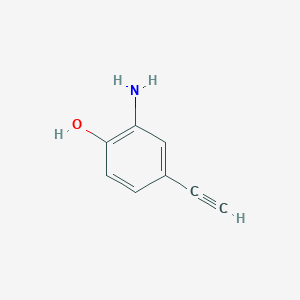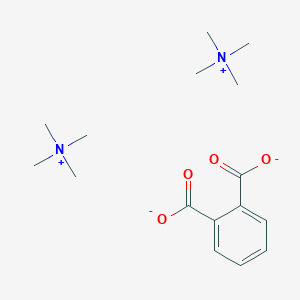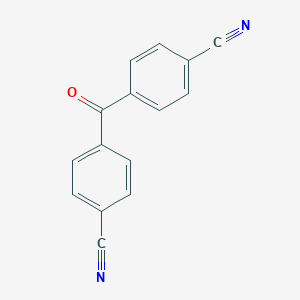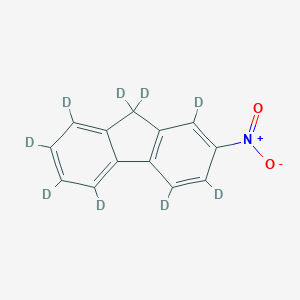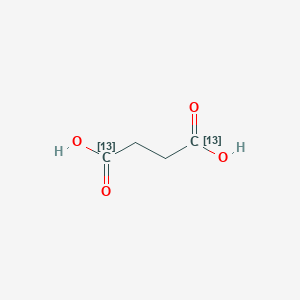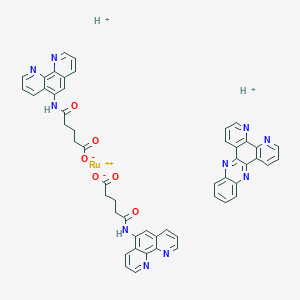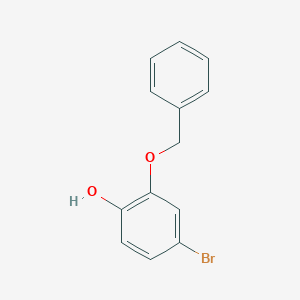
2-(Benzyloxy)-4-bromophenol
Descripción general
Descripción
2-(Benzyloxy)-4-bromophenol is a brominated phenol derivative that is of interest due to its potential applications in various chemical processes and as a precursor in organic synthesis. While the provided papers do not directly discuss 2-(Benzyloxy)-4-bromophenol, they do provide insights into the behavior of similar brominated phenol compounds under various conditions, which can be extrapolated to understand the properties and reactivity of 2-(Benzyloxy)-4-bromophenol.
Synthesis Analysis
The synthesis of brominated phenol derivatives often involves electrophilic aromatic substitution reactions where a bromine atom is introduced into the aromatic ring. For instance, the synthesis of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines involves the reaction of 5-bromo-2-hydroxychalcones with 2-aminothiophenol, exploiting the electrophilic character of the chalcones and the nucleophilic nature of the amino group . This suggests that similar strategies could be employed in the synthesis of 2-(Benzyloxy)-4-bromophenol, where a benzyloxy group could be introduced into a brominated phenol core.
Molecular Structure Analysis
The molecular structure of brominated phenol derivatives is characterized by the presence of a bromine atom on the aromatic ring, which can significantly influence the electronic properties of the molecule. For example, in the case of 2-(4-Bromophenyl)-1H-benzimidazole, the presence of the bromine atom affects the vibrational spectra and the molecular geometry, as determined by spectroscopic techniques and computational methods . Similarly, the molecular structure of 2-(Benzyloxy)-4-bromophenol would be expected to show unique electronic and steric characteristics due to the presence of both the bromine atom and the benzyloxy substituent.
Chemical Reactions Analysis
Brominated phenols can undergo various chemical reactions, including electrophilic substitution, oxidation, and pyrolysis. The high-temperature pyrolysis of 2-bromophenol leads to the formation of dibenzo-p-dioxin and other brominated byproducts . Oxidative conditions can also lead to the formation of brominated dioxins and furans . These studies indicate that 2-(Benzyloxy)-4-bromophenol could also participate in similar reactions, potentially leading to the formation of complex brominated organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated phenols are influenced by the presence of the bromine atom, which is a heavy and electron-withdrawing group. This can affect the boiling point, melting point, and solubility of the compound. The reactivity of the phenolic hydroxyl group can also lead to intramolecular hydrogen bonding, as seen in the conformational analysis of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines . The solvolytic elimination and hydrolysis of brominated phenols can be promoted by the aromatic hydroxy group, as demonstrated by the hydrolysis of 2-bromo-4-dibromomethylphenol . These properties would be important to consider when studying the behavior of 2-(Benzyloxy)-4-bromophenol in various environments.
Aplicaciones Científicas De Investigación
Pharmaceutical and Medicinal Chemistry
- Summary of the Application : 2-(Benzyloxy)-4-bromophenol is used in the synthesis of chalcones derivatives, which have wide applications in pharmaceutical and medicinal chemistry .
- Methods of Application : The compounds were synthesized by coupling with aromatic substituted aldehyde .
- Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .
Synthesis of Benzyl Ethers and Esters
- Summary of the Application : 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-(Benzyloxy)-4-bromophenol, is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
- Methods of Application : The article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxyphenol delivers the active reagent in situ .
- Results or Outcomes : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxyphenol .
Synthesis of Sequential Polypeptides and Multidentate Chelating Ligands
- Summary of the Application : 2-Benzyloxyphenol is used in the synthesis of 2-(benzyloxy)hydroquinone and also used to prepare sequential polypeptides. It is used as a reagent for the synthesis of multidentate chelating ligands .
[1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines
- Summary of the Application : The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied .
- Methods of Application : The reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base gives either the 3-aminobenzofuran product resulting from intramolecular nucleophilic ring-opening of the oxazoline by the benzyl anion, or the oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .
- Results or Outcomes : The study revealed significant limitations to the Wittig rearrangement of such systems .
Synthesis of Aryl Schiff Base
- Summary of the Application : A new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene) amino)phenol (abbreviated as BBAP), was synthesized .
Asymmetric Wittig Rearrangement
- Summary of the Application : The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied . Good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemisation upon hydrolysis .
- Methods of Application : The reaction of 2-(2-benzyloxyphenyl)oxazoline with strong base gives either the 3-aminobenzofuran product resulting from intramolecular nucleophilic ring-opening of the oxazoline by the benzyl anion, or the oxazoline in which the benzyloxy group has undergone a Wittig rearrangement .
- Results or Outcomes : More encouraging selectivity is achieved in the Wittig rearrangement of an acyclic phenylalanine-derived ortho-benzyloxy benzamide .
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-2-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRCHBBRZJZSHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619273 | |
| Record name | 2-(Benzyloxy)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-bromophenol | |
CAS RN |
153240-85-8 | |
| Record name | 2-(Benzyloxy)-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

